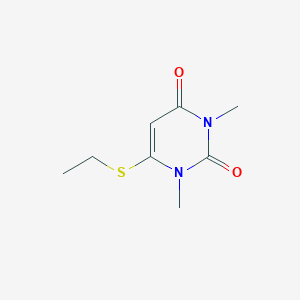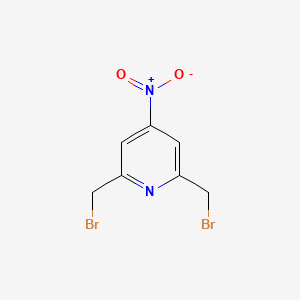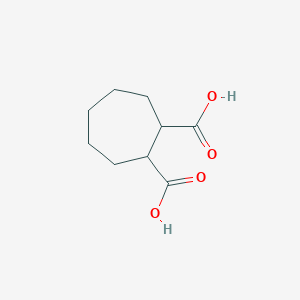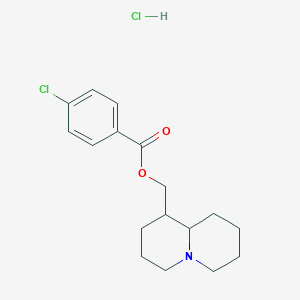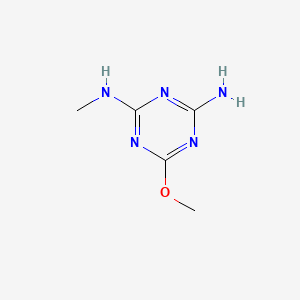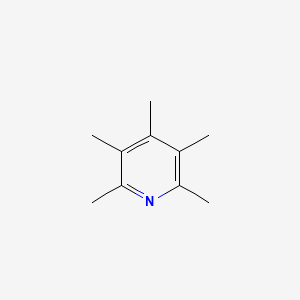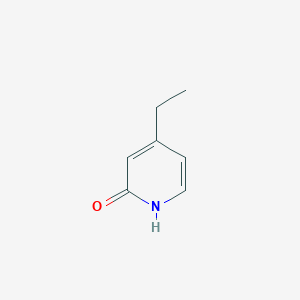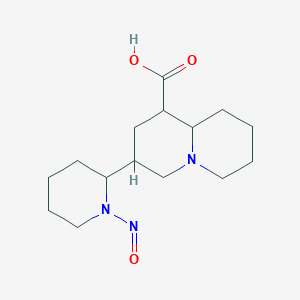
Propylmalononitrile
Übersicht
Beschreibung
Propanedinitrile, also known as Malononitrile, is an organic compound with the formula CH2(CN)2 . It is a colorless or white solid, although aged samples appear yellow or even brown . It is a widely used building block in organic synthesis .
Synthesis Analysis
Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades . Regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .Molecular Structure Analysis
The molecular formula of Propanedinitrile is C3H2N2 . The IUPAC Standard InChI is InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 .Chemical Reactions Analysis
Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades . Since regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which are virtually impossible by chemical hydrolysis and of interest for a variety of applications, it becomes particularly appealing to synthetic chemists .Physical And Chemical Properties Analysis
The physical properties of Propanedinitrile include a molecular weight of 66.0614 . It is a colorless or white solid, although aged samples appear yellow or even brown .Wissenschaftliche Forschungsanwendungen
1. Use in Cardiovascular Disease Treatment
Propylmalononitrile derivatives, such as propionyl-l-carnitine (PLC), have shown potential in treating cardiovascular diseases. PLC improves energy metabolism and myocardial contractility in different experimental models of heart failure and has been studied for its effects on cardiac and skeletal muscle. It's considered for treating congestive heart failure due to its ability to enhance carbohydrate metabolism and reduce toxic metabolite buildup in ischemic conditions (Ferrari & de Giuli, 1997), (Arsenian, 1997).
2. Role in Metabolic Disorders
In metabolic disorders like propionic acidemia and methylmalonic acidemia, propylmalononitrile-related compounds are significant. These disorders are characterized by the accumulation of propionic acid due to enzyme deficiencies. Research has shown that treatments including a low protein diet and supplements like l-carnitine, which is related to propylmalononitrile, can reduce urinary biomarkers of protein and lipid oxidative damage in these patients (Ribas et al., 2011).
3. Therapeutic Potential in Diabetes and Peripheral Arterial Disease
Propylmalononitrile derivatives have shown promise in treating type 2 diabetes-associated peripheral arterial disease (PAD). A study involving propionyl l-carnitine showed significant improvements in clinical and functional parameters, as well as markers of the overall oxidation state in patients with PAD associated with non-insulin-dependent diabetes mellitus (Signorelli Salvatore Santo et al., 2006).
4. Antioxidant and Anti-inflammatory Applications
Research has indicated the potential antioxidant and anti-inflammatory effects of propylmalononitrile compounds. For instance, studies have shown that these compounds can inhibit oxidative stress parameters, suggesting their use in protecting against oxidative damage in various conditions (Packer et al., 1991).
5. Use in Diagnostic and Monitoring of Organic Acidemias
In the diagnosis and monitoring of organic acidemias, compounds related to propylmalononitrile, such as acylcarnitines, play a critical role. Techniques like electrospray tandem mass spectrometry (ESI-MS/MS) involving these compounds have been utilized to diagnose and monitor conditions like propionic acidemia and methylmalonic acidemia (Rashed et al., 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-propylpropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-3-6(4-7)5-8/h6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBXDEILUKZCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508916 | |
| Record name | Propylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylmalononitrile | |
CAS RN |
38091-73-5 | |
| Record name | Propylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






